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Compound of Interest

Compound Name: Eprenetapopt

Cat. No.: B612078 Get Quote

Eprenetapopt and APR-246 are, in fact, two names for the same investigational anti-cancer

agent. APR-246 is the developmental code for the compound, while eprenetapopt is its

approved generic name. Therefore, a direct comparison of their activities is not applicable as

they are identical in composition and function. This guide will provide a comprehensive

overview of the activity of eprenetapopt (APR-246), focusing on its dual mechanism of action,

supported by experimental data from preclinical and clinical studies.

Dual Mechanism of Action
Eprenetapopt is a prodrug that is spontaneously converted under physiological conditions to

its active form, methylene quinuclidinone (MQ).[1][2][3] MQ exhibits a dual mechanism of

action, targeting both mutant p53 protein and the cellular redox balance, which contributes to

its anti-tumor effects.[1][2]

Mutant p53 Reactivation: The p53 protein, a critical tumor suppressor, is frequently mutated

in various cancers, leading to loss of its normal function and promoting tumor growth.[1][2]

MQ covalently binds to cysteine residues within the core domain of mutant p53, inducing a

conformational change that restores its wild-type tumor suppressor functions.[1][2][3] This

reactivation of p53 leads to the induction of programmed cell death (apoptosis) and cell cycle

arrest in cancer cells.[4]

Redox Modulation: Beyond its effects on p53, MQ also impacts the cellular redox

homeostasis. It has been shown to inhibit thioredoxin reductase (TrxR1) and deplete

glutathione (GSH), key components of the cellular antioxidant defense system.[1][2] This
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disruption of the redox balance leads to an increase in reactive oxygen species (ROS),

contributing to oxidative stress and inducing various forms of programmed cell death,

including apoptosis and ferroptosis.[4][5]

This dual mechanism suggests that eprenetapopt's efficacy is not solely dependent on the

presence of a p53 mutation, as it can also induce cell death in cancer cells irrespective of their

TP53 status.[6][7]
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Caption: Mechanism of action of Eprenetapopt (APR-246).

Clinical Activity
Eprenetapopt has been evaluated in several clinical trials, primarily in patients with

hematological malignancies harboring TP53 mutations, such as myelodysplastic syndromes

(MDS) and acute myeloid leukemia (AML).[8][9][10] It has often been studied in combination

with other anticancer agents, most notably the hypomethylating agent azacitidine.

Clinical Trial Data for Eprenetapopt in Combination with
Azacitidine

Indication
Clinical
Trial
Phase

Number
of
Patients

Overall
Respons
e Rate
(ORR)

Complete
Remissio
n (CR)
Rate

Median
Overall
Survival
(OS)

Referenc
e

TP53-

mutant

MDS

Phase Ib/II 34 75% 57%
12.1

months
[10]

TP53-

mutant

AML

Phase Ib/II 18 33% 17%
10.4

months
[11]

TP53-

mutant

MDS and

oligoblastic

AML

Phase Ib/II 55 71% 44%
10.8

months
[3][12]

TP53-

mutant

AML

Phase I/II

(with

Venetoclax

)

30
53% (CR +

CRi)
37%

Not

Reported
[13]

CRi: Complete remission with incomplete hematologic recovery
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While a pivotal Phase 3 trial of eprenetapopt in combination with azacitidine for frontline

treatment of TP53 mutant MDS did not meet its primary statistical endpoint of complete

remission, the combination has shown promising clinical activity in earlier phase studies.[8]

Experimental Protocols
General Experimental Workflow for Assessing
Eprenetapopt Activity
The following diagram outlines a typical workflow for evaluating the in vitro and in vivo activity

of eprenetapopt.
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Caption: A generalized experimental workflow for evaluating eprenetapopt.

Detailed Methodologies
Cell Viability Assay (MTT Assay)

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and

allowed to adhere overnight.
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Treatment: Cells are treated with varying concentrations of eprenetapopt or a vehicle

control for a specified duration (e.g., 24, 48, 72 hours).

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is

added to each well and incubated to allow for the formation of formazan crystals by

metabolically active cells.

Solubilization: The formazan crystals are solubilized using a solubilization solution (e.g.,

DMSO).

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm)

using a microplate reader. The results are expressed as a percentage of viable cells

compared to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Cell Treatment: Cells are treated with eprenetapopt as described above.

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-

conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-

negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are

late apoptotic or necrotic.

Western Blot for p53 Target Gene Expression

Protein Extraction: Following treatment with eprenetapopt, cells are lysed, and total protein

is extracted.

Protein Quantification: Protein concentration is determined using a protein assay (e.g., BCA

assay).

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide

gel electrophoresis and transferred to a PVDF membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies

against p53 target proteins (e.g., p21, PUMA) and a loading control (e.g., β-actin).

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody, and the protein bands are visualized using an enhanced

chemiluminescence (ECL) detection system.

Conclusion
In summary, eprenetapopt and APR-246 are identical compounds. The "activity" of

eprenetapopt is characterized by its dual mechanism of action: the reactivation of mutant p53

and the induction of oxidative stress through the modulation of the cellular redox system. This

multifaceted activity has shown promise in preclinical studies and early-phase clinical trials,

particularly in hematological malignancies with TP53 mutations. Further research is ongoing to

optimize its therapeutic potential, both as a single agent and in combination with other anti-

cancer therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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